2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-naphthylacetamide
Description
2-(4-Amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-naphthylacetamide is a heterocyclic acetamide derivative featuring a 1,2,4-triazole core substituted with an amino group at position 4, a 2-furyl moiety at position 5, and a thioether linkage to an acetamide group. The N-naphthyl substituent enhances lipophilicity and aromatic stacking interactions, which are critical for pharmacological activity . This compound has been synthesized via alkylation of 4-amino-5-(furan-2-yl)-1,2,4-triazole-3-thione with α-chloro-N-naphthylacetamide in the presence of KOH, followed by structural confirmation using NMR and IR spectroscopy .
Properties
Molecular Formula |
C18H15N5O2S |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C18H15N5O2S/c19-23-17(15-9-4-10-25-15)21-22-18(23)26-11-16(24)20-14-8-3-6-12-5-1-2-7-13(12)14/h1-10H,11,19H2,(H,20,24) |
InChI Key |
BTADUPCOXREANX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NN=C(N3N)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-naphthylacetamide typically involves multi-step synthetic routes. One common method includes the reaction of 3-amino-1,2,4-triazole with appropriate electrophiles under controlled conditions . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-naphthylacetamide undergoes various chemical reactions, including:
Scientific Research Applications
2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-naphthylacetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-naphthylacetamide involves its interaction with specific molecular targets and pathways. The triazole ring in the compound can form hydrogen bonds and dipole interactions with biological receptors, leading to its pharmacological effects . The compound may inhibit specific enzymes or receptors, thereby exerting its antimicrobial, anti-inflammatory, or anticancer activities .
Comparison with Similar Compounds
Table 1: Key Structural Variations and Activities
Activity-Specific Comparisons
Anti-Inflammatory Activity
- Target Compound: Limited direct anti-inflammatory data are available, but furyl-substituted triazoles are associated with anti-exudative effects in rat models .
- AS111 (Pyridyl Analog) : Demonstrates superior COX-2 inhibition via hydrophobic interactions with LEU338 and ALA527 residues, achieving 1.28× the activity of diclofenac .
- Chlorophenyl Derivatives : Exhibit moderate COX/LOX inhibition but are overshadowed by pyridyl analogs in potency .
Enzyme Inhibition
- Target Compound: No explicit data on AChE/BChE inhibition, but the furyl group’s electron-rich nature may reduce binding affinity compared to chlorophenyl derivatives .
- Chlorophenyl Triazoles : Show strong AChE inhibition (IC50 = 5.41 µM for compound 141), attributed to the electronegative chlorine enhancing interactions with the enzyme’s catalytic site .
Physicochemical Properties
- Synthetic Accessibility : Pyridyl and chlorophenyl derivatives require multi-step sulfonylation or azide-alkyne cycloaddition, whereas the furyl-naphthyl compound is synthesized via straightforward alkylation .
Mechanistic Insights
- Furyl vs. Pyridyl : The 2-furyl group’s oxygen atom may engage in hydrogen bonding, but its reduced aromaticity compared to pyridyl limits π-π stacking with COX-2’s hydrophobic pockets .
- Naphthyl vs. Smaller Aryl Groups : The bulky naphthyl moiety may sterically hinder target engagement but enhances stability in biological matrices .
Biological Activity
2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-naphthylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings regarding this compound.
Synthesis
The synthesis of 2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-naphthylacetamide typically involves the reaction of 4-amino-5-(2-furyl)-1,2,4-triazole-3-thiol with naphthylacetamide derivatives. The process often requires specific conditions such as the use of solvents like ethanol and catalysts like triethylamine to achieve optimal yields.
Antimicrobial Properties
Research has shown that compounds containing triazole and thiol groups exhibit notable antimicrobial activity. A study demonstrated that derivatives of 1,2,4-triazole possess significant antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The presence of the furan moiety in 2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-naphthylacetamide enhances this activity due to its electron-donating properties.
Anticancer Activity
In vitro studies have indicated that this compound exhibits cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism is believed to involve the induction of apoptosis through the activation of caspase pathways. A detailed analysis showed that treatment with varying concentrations led to a dose-dependent decrease in cell viability.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis via caspase activation |
| MCF-7 | 20 | Cell cycle arrest and apoptosis |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In animal models, it reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential therapeutic role in diseases characterized by inflammation.
Case Studies
- Study on Antimicrobial Activity : A comparative study involving various triazole derivatives highlighted that 2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-naphthylacetamide exhibited superior antibacterial activity compared to standard antibiotics like penicillin.
- Cytotoxicity Assessment : In a recent publication, researchers assessed the cytotoxic effects on multiple cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation at lower concentrations than previously reported for similar compounds.
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